Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms This compound is characterized by the presence of a methyl ester group, an amino group, and a tert-butyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the cyclodehydration of N-tert-butyl-2-aminobutyric acid methyl ester under acidic conditions. The reaction proceeds through the formation of an intermediate oxazolone, which is then reduced to the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and strong bases can be employed.
Major Products Formed:
Oxidation: Formation of Methyl 2-nitro-5-tert-butyl-1,3-oxazole-4-carboxylate.
Reduction: Formation of this compound (reduced form).
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammation. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the oxazole ring can participate in π-π interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate: Similar structure but different position of the amino group.
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate: Similar oxazole core but different ester group.
Uniqueness: Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique combination of functional groups allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)6-5(7(12)13-4)11-8(10)14-6/h1-4H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOFAHVAEOPJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=C(O1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.